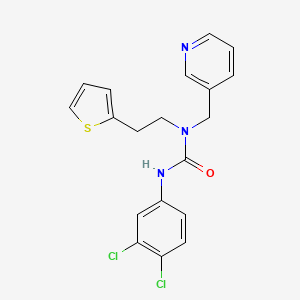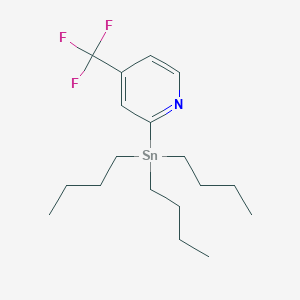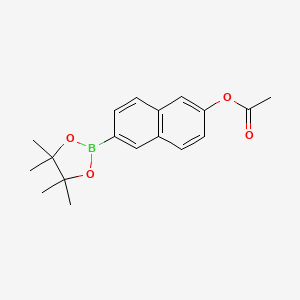![molecular formula C31H26ClN5O2S B2973696 N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 865616-54-2](/img/structure/B2973696.png)
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a quinazolin-2-yl group, a dihydropyrazol-5-yl group, and a methanesulfonamide group . It also contains a chloro group and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolin-2-yl and dihydropyrazol-5-yl groups suggests that this compound would have a complex, multi-ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonamide group suggests that this compound would likely be polar and capable of forming hydrogen bonds .科学的研究の応用
Structural Studies and Supramolecular Assembly
A study on nimesulidetriazole derivatives, which share structural features with the compound , focused on their crystal structures and the nature of intermolecular interactions. These compounds form cyclic and extended frameworks through various interactions, offering insights into supramolecular assembly and design principles for materials with specific properties (Dey et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the synthesis and characterization of quinazoline derivatives, including sulfonamide groups, have been explored for their potential as diuretic, antihypertensive, and anti-diabetic agents. This highlights the compound's relevance in designing new therapeutics for chronic conditions (Rahman et al., 2014).
Catalysis and Synthetic Chemistry
A catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane was utilized for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, demonstrating the compound's potential role in facilitating organic transformations and synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Kefayati et al., 2012).
Antioxidant and Enzyme Inhibition
Studies on anthraquinone analogues, including sulfonamide derivatives, have shown potent antioxidant properties, suggesting the compound's utility in designing molecules with free radical scavenging capabilities, which is significant for developing therapies against oxidative stress-related diseases (Lakshman et al., 2020).
Receptor Affinity and Pharmacological Activity
Research on triazolinone biphenylsulfonamide derivatives demonstrates the potential of such compounds in acting as angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity, illustrating the relevance in designing compounds for cardiovascular diseases (Ashton et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN5O2S/c1-20-11-13-21(14-12-20)29-19-28(23-9-6-10-25(17-23)36-40(2,38)39)35-37(29)31-33-27-16-15-24(32)18-26(27)30(34-31)22-7-4-3-5-8-22/h3-18,29,36H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSTWIAPWDWNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)

![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)
![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)
![1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2973627.png)
![1-ethyl-4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2973629.png)
